Cas no 60633-25-2 (2-Bromo-4-chloroanisole)

2-Bromo-4-chloroanisole 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-chloro-1-methoxybenzene
- 2-Bromo-4-chloroanisole
- 2-Bromo-4-chloro-anisole
-
- MDL: MFCD00079705
- インチ: InChI=1S/C7H6BrClO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
- InChIKey: YJEMGEBDXDPBSP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(Cl)C=CC=1OC
計算された属性
- せいみつぶんしりょう: 219.92906g/mol
- ひょうめんでんか: 0
- XLogP3: 3.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 219.92906g/mol
- 単一同位体質量: 219.92906g/mol
- 水素結合トポロジー分子極性表面積: 9.2Ų
- 重原子数: 10
- 複雑さ: 110
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色透明から淡黄色の液体
- 密度みつど: 1.625
- ゆうかいてん: 28.6-29.1°C
- ふってん: 127°C/17mmHg(lit.)
- フラッシュポイント: 98℃
- 屈折率: 1.5850-1.5890
- PSA: 9.23000
- LogP: 3.11110
2-Bromo-4-chloroanisole セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38-51-22
- セキュリティの説明: S24/25
-
危険物標識:
- 危険レベル:IRRITANT
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
2-Bromo-4-chloroanisole 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-Bromo-4-chloroanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016835-25g |
5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
60633-25-2 | ≥98% | 25g |
¥110.0 | 2023-09-15 | |
Enamine | EN300-23993-1.0g |
2-bromo-4-chloro-1-methoxybenzene |
60633-25-2 | 95% | 1.0g |
$26.0 | 2024-06-19 | |
eNovation Chemicals LLC | D518699-100g |
2-BroMo-4-chloro-1-Methoxybenzene |
60633-25-2 | 97% | 100g |
$315 | 2024-05-24 | |
Enamine | EN300-23993-0.25g |
2-bromo-4-chloro-1-methoxybenzene |
60633-25-2 | 95% | 0.25g |
$19.0 | 2024-06-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014719-5g |
2-Bromo-4-chloroanisole |
60633-25-2 | 97% | 5g |
¥29 | 2024-05-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014719-100g |
2-Bromo-4-chloroanisole |
60633-25-2 | 97% | 100g |
¥215 | 2024-05-22 | |
Apollo Scientific | OR1469-100g |
2-Bromo-4-chloroanisole |
60633-25-2 | 100g |
£35.00 | 2025-02-19 | ||
abcr | AB146350-25 g |
2-Bromo-4-chloroanisole; 97% |
60633-25-2 | 25g |
€67.50 | 2023-05-09 | ||
abcr | AB146350-500 g |
2-Bromo-4-chloroanisole; 97% |
60633-25-2 | 500g |
€399.00 | 2023-05-09 | ||
abcr | AB146350-500g |
2-Bromo-4-chloroanisole, 97%; . |
60633-25-2 | 97% | 500g |
€399.00 | 2025-03-19 |
2-Bromo-4-chloroanisole 関連文献
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1. Kinetics and mechanism of aromatic halogenation by hypohalous acids. Part II. Directive effects of substituents in the bromination of aromatic ethers by hypobromous acidS. J. Branch,Brynmor Jones J. Chem. Soc. 1955 2921
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Alvaro Aballay,Eric Clot,Odile Eisenstein,Maria Teresa Garland,Fernando Godoy,A. Hugo Klahn,Juan Carlos Mu?oz,Beatriz Oelckers New J. Chem. 2005 29 226
2-Bromo-4-chloroanisoleに関する追加情報
Professional Introduction to 2-Bromo-4-chloroanisole (CAS No: 60633-25-2)
2-Bromo-4-chloroanisole, with the chemical formula C7H5BrCl, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, making it a valuable asset in medicinal chemistry. The presence of both bromo and chloro substituents on the anisole backbone enhances its reactivity, allowing for further functionalization through a range of chemical transformations.
The CAS No: 60633-25-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency in research communications. The structural features of 2-Bromo-4-chloroanisole make it particularly useful in the development of novel therapeutic agents. Its aromatic ring system provides a stable scaffold, while the halogen atoms introduce sites for electrophilic and nucleophilic substitution reactions, enabling the construction of complex molecular architectures.
In recent years, there has been a surge in research focused on halogenated anisoles due to their potential applications in drug discovery. For instance, studies have demonstrated the utility of 2-Bromo-4-chloroanisole in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The bromo and chloro groups facilitate cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing biaryl structures found in many pharmacologically active compounds.
One notable application of 2-Bromo-4-chloroanisole is in the development of antiviral agents. Researchers have leveraged its reactivity to create derivatives that exhibit inhibitory effects against viral enzymes. The ability to modify the anisole core with different functional groups allows for fine-tuning of pharmacokinetic properties, enhancing drug efficacy and reducing side effects. This flexibility makes 2-Bromo-4-chloroanisole a preferred building block for medicinal chemists seeking to develop next-generation therapeutics.
The compound's role in material science is also noteworthy. Halogenated aromatic compounds like 2-Bromo-4-chloroanisole are employed in the synthesis of organic electronic materials, including light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the bromo and chloro substituents influences the electronic properties of the resulting materials, making them suitable for use in high-performance electronic devices.
Recent advancements in green chemistry have prompted investigations into more sustainable synthetic routes for 2-Bromo-4-chloroanisole. Researchers are exploring catalytic methods that minimize waste and reduce energy consumption. For example, transition metal-catalyzed reactions have been optimized to achieve high yields with fewer byproducts. These innovations align with global efforts to promote environmentally friendly practices in chemical manufacturing.
The pharmaceutical industry continues to benefit from the versatility of 2-Bromo-4-chloroanisole. Its incorporation into drug candidates has led to promising results in clinical trials for conditions ranging from oncology to neurodegenerative disorders. The compound's ability to serve as a precursor for diverse molecular frameworks underscores its importance as a synthetic intermediate.
In conclusion, 2-Bromo-4-chloroanisole (CAS No: 60633-25-2) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in organic synthesis, pharmaceutical development, and material science. As research progresses, the potential uses for this compound are likely to expand, further solidifying its role as a cornerstone in modern chemistry.
60633-25-2 (2-Bromo-4-chloroanisole) 関連製品
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